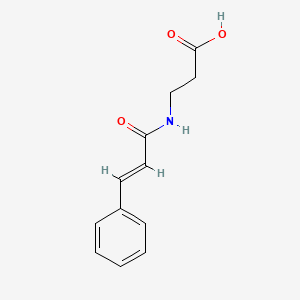

![molecular formula C11H10N2O4 B2871906 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid CAS No. 923682-07-9](/img/structure/B2871906.png)

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

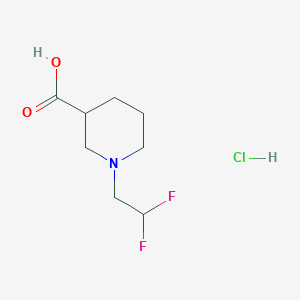

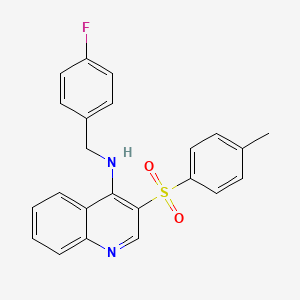

“3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid” is a chemical compound with the molecular formula C11H10N2O4 . It is a heterocyclic compound, specifically an oxadiazole, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .

Synthesis Analysis

The synthesis of oxadiazoles, including “3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid”, often involves a series of reactions including annulation and desulfurization/intramolecular rearrangement . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of “3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid” includes a 1,2,4-oxadiazole ring attached to a benzoic acid group via a methoxy bridge . The presence of the oxadiazole ring and the benzoic acid group can influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis

“3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid” is a solid compound . Its molecular weight is 234.21 . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the available resources.Aplicaciones Científicas De Investigación

Corrosion Inhibition

One of the notable applications of 1,3,4-oxadiazole derivatives, which are structurally related to the specified compound, is in the field of corrosion inhibition. For example, derivatives of 1,3,4-oxadiazole have been synthesized and assessed for their ability to inhibit the corrosion of mild steel in sulfuric acid. These compounds were found to form protective layers on the steel surface, demonstrating mixed-type behavior as corrosion inhibitors. Their effectiveness was confirmed through various methods, including gravimetric, electrochemical, and SEM analyses, indicating a potential application of related 1,2,4-oxadiazole compounds in protecting metals from corrosion (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Molluscicidal Activities

Another research area involves the exploration of prenylated benzoic acid derivatives for their biological activities. Studies on compounds isolated from Piper aduncum leaves, including various benzoic acid derivatives, have shown significant antimicrobial and molluscicidal activities. These findings suggest that compounds with a benzoic acid moiety can serve as potential leads for the development of new antimicrobial agents and pesticides (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).

Synthesis and Material Applications

The development of effective synthesis methods for 1,2,4-oxadiazole derivatives, including those related to "3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid," is crucial for material science and pharmaceutical applications. A novel synthesis approach for 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid via thermal heterocyclization has been reported. This method provides a pathway for creating various 1,2,4-oxadiazole derivatives with potential applications in designing new materials or drug molecules (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).

Environmental Biodegradation

Benzoic acid and its derivatives also play a role in environmental science, particularly in the biodegradation of aromatic compounds. Research on the metabolism of methoxybenzoic acids by anaerobic bacteria has provided insights into the mechanisms of O-demethylation, a critical process in the degradation of aromatic pollutants. Such studies are essential for understanding the environmental fate of aromatic compounds and developing bioremediation strategies (Deweerd, Saxena, Nagle, & Suflita, 1988).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-7-12-10(13-17-7)6-16-9-4-2-3-8(5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTQTENLUSJLFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)COC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2-methyl-3-[[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871826.png)

![2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2871828.png)

![N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide](/img/structure/B2871832.png)

![N~1~-cyclopentyl-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2871837.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2871843.png)